![molecular formula C7H6ClN3 B1396126 5-Chloro-7-methylimidazo[1,2-c]pyrimidine CAS No. 1260848-61-0](/img/structure/B1396126.png)
5-Chloro-7-methylimidazo[1,2-c]pyrimidine
Overview
Description
5-Chloro-7-methylimidazo[1,2-c]pyrimidine is a chemical compound with the CAS number 2741586-50-3 . It is a derivative of imidazo[1,2-c]pyrimidine, which is a type of aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine and its derivatives often involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-methylimidazo[1,2-c]pyrimidine is characterized by a fused bicyclic 5,6 heterocycle . The molecular weight of a similar compound, 7-Methylimidazo(1,2-a)pyridine, is 132.1625 .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-7-methylimidazo[1,2-c]pyrimidine are diverse and can include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions often involve the direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .Scientific Research Applications
Cytokinin-like Activity
- Cytokinin-like Activity Analysis : Imidazo[1,2-c]pyrimidines, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine derivatives, have been investigated for cytokinin-like activity. These compounds were generally less active than those with a purine ring, but some showed activity comparable to the control, kinetin (Branca et al., 1986).
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The molecular and supramolecular structures of isomeric compounds related to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine have been determined, highlighting the role of weak hydrogen bonds in their structural formation (Bueno et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Imidazo[1,2-a]pyrimidines, closely related to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have shown significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975).
Anti-inflammatory and Analgesic Properties
- Anti-inflammatory and Analgesic Applications : Certain imidazo[1,2-c]pyrimidine derivatives exhibit central nervous system (CNS) activity and anti-inflammatory properties (Długosz & Machoń, 1986).
Anticancer Potential
- Potential in Anticancer Research : Some imidazo[1,2-a]pyrimidines, similar to 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have been synthesized and screened for antimetabolite and anticancer activity (Kanō & Makisumi, 1958).
Miscellaneous Applications
- Diverse Synthesis and Evaluation : Various studies have been conducted on the synthesis, structural characterization, and evaluation of imidazo[1,2-c]pyrimidine derivatives for applications in different fields, demonstrating the versatility of these compounds (Becan et al., 2022).
Future Directions
Imidazo[1,2-a]pyridine and its derivatives, including 5-Chloro-7-methylimidazo[1,2-c]pyrimidine, have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on developing new drugs based on this scaffold, particularly for the treatment of diseases such as tuberculosis .
properties
IUPAC Name |
5-chloro-7-methylimidazo[1,2-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-6-9-2-3-11(6)7(8)10-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCPBOXXEMRIFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717256 | |
Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
CAS RN |
1260848-61-0 | |
Record name | 5-Chloro-7-methylimidazo[1,2-c]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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